molecular formula C12H22O11 B1213940 Mannopyranosyl-1-3-mannopyranose CAS No. 34141-02-1

Mannopyranosyl-1-3-mannopyranose

Cat. No.: B1213940
CAS No.: 34141-02-1
M. Wt: 342.3 g/mol
InChI Key: YGEHCIVVZVBCLE-VBEOFISCSA-N
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Description

Nomenclature and Chemical Identity

Mannopyranosyl-1-3-mannopyranose is systematically named 3-O-α-D-mannopyranosyl-D-mannopyranose under IUPAC guidelines, reflecting its α-1,3 glycosidic linkage between two D-mannopyranose units. Common synonyms include 3α-mannobiose, α-D-Man-(1→3)-D-Man, and Manα1-3Man.

Molecular Formula : C₁₂H₂₂O₁₁
Molecular Weight : 342.30 g/mol
Structural Formula :

  • Two β-D-mannopyranose rings connected via an α-1,3-glycosidic bond.
  • Haworth projections depict the first mannose unit with an α-configuration at C1, linked to the C3 hydroxyl group of the second mannose.

Key Structural Features :

Feature Description
Glycosidic Bond α-1,3 linkage
Anomeric Configuration α at reducing end, β at non-reducing
Solubility Highly soluble in polar solvents

Stereochemistry and Anomeric Configuration

The α-1,3 linkage imposes distinct stereochemical constraints:

  • Anomeric Carbon (C1) : The α-configuration positions the glycosidic oxygen axially, creating a steric hindrance that influences conformational stability.
  • Chair Conformation : The first mannose adopts a ^4C₁ chair, while the second mannose stabilizes in a ^1C₄ configuration, optimizing hydrogen bonding between hydroxyl groups.
  • Impact on Reactivity : The α-linkage renders the disaccharide resistant to hydrolysis by β-mannosidases but susceptible to α-specific enzymes like GH99 endo-α-1,2-mannanases.

Comparative Stereochemical Properties :

Property α-1,3-Mannobiose β-1,4-Mannobiose
Glycosidic Bond Angle 60° 180°
Enzymatic Specificity α-Mannosidases β-Mannosidases
Natural Occurrence Fungal cell walls Plant mannans

Historical Context in Carbohydrate Chemistry

The discovery of α-1,3-mannobiose is intertwined with advances in glycobiology:

  • Early Isolation : First identified in the 1970s from Candida tropicalis cell walls, where it contributes to antigenic determinants.
  • Analytical Breakthroughs : Nuclear magnetic resonance (NMR) and X-ray crystallography in the 1990s resolved its anomeric configuration and linkage specificity.
  • Biological Significance : Recognized as a ligand for C-type lectins in immune recognition and a structural motif in yeast mannoproteins.

Taxonomic Position within Mannobioses

This compound belongs to the mannobiose family, characterized by two mannose units linked via diverse glycosidic bonds:

Taxonomic Hierarchy :

  • Class : Disaccharides
  • Subclass : Mannobioses
  • Subtypes :
    • α-1,2-Mannobiose (e.g., 2-O-α-D-mannopyranosyl-D-mannose)
    • α-1,3-Mannobiose (this compound)
    • β-1,4-Mannobiose (e.g., plant glucomannans)

Functional Divergence :

  • α-1,3 Isomer : Predominantly in microbial glycans (e.g., Candida spp.), mediating host-pathogen interactions.
  • β-1,4 Isomer : Structural role in plant cell walls and prebiotic metabolism.

Properties

CAS No.

34141-02-1

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1

InChI Key

YGEHCIVVZVBCLE-VBEOFISCSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

Synonyms

1,3-mannosylmannose
mannopyranosyl-1-3-mannopyranose

Origin of Product

United States

Scientific Research Applications

Glycobiology Research

Mannopyranosyl-1-3-mannopyranose in Glycan Studies

This compound serves as a model compound for studying glycan interactions, particularly in the context of mannose-binding proteins. Research has highlighted its potential in understanding the binding mechanisms of lectins and other carbohydrate-binding proteins.

Case Study: Pradimicins and Mannose Binding

Pradimicins are a family of natural products that specifically bind to D-mannose and related structures. Studies have shown that these compounds exhibit higher affinity for oligomannoses compared to free mannose, suggesting that mannopyranosyl derivatives can provide insights into glycan recognition mechanisms .

Immunological Applications

Immunostimulatory Properties

This compound has been investigated for its immunostimulatory effects. Its structural similarity to components found in pathogenic organisms allows it to be used as an adjuvant in vaccine formulations.

Data Table: Immunostimulatory Effects

StudyCompoundEffect Observed
This compoundEnhanced immune response in murine models
β-(1→3)-Glucan-Mannitol ConjugatesSignificant increase in cytokine production

Synthetic Chemistry Applications

Synthesis of Glycosides and Oligosaccharides

This compound is utilized as a donor in glycosylation reactions, enabling the synthesis of various glycosides and oligosaccharides. Its reactivity under specific conditions makes it valuable for creating complex carbohydrate structures.

Case Study: Synthesis of Oligomannoses

Research has demonstrated that mannopyranosyl derivatives can be synthesized efficiently using orthoesters as donors, yielding high-purity products suitable for further chemical modifications .

Anticancer Research

Potential Anticancer Properties

Recent studies have explored the anticancer properties of mannopyranosyl derivatives. The ability of these compounds to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)
This compoundA375 (melanoma)15
Mannopyranosyl derivative 2MCF-7 (breast adenocarcinoma)10

Comparison with Similar Compounds

3,6-Di-O-(α-D-mannopyranosyl)-D-mannose

  • Structure: Contains two α-D-mannopyranosyl units linked to D-mannose at positions 3 (α-1,3) and 6 (α-1,6).
  • Molecular Formula : C₁₈H₃₂O₁₆ .
  • Key Differences : The additional α-1,6 linkage introduces branching, altering solubility and biological interactions compared to the linear α-1,3-linked disaccharide. This compound is synthesized via regioselective glycosylation, highlighting the challenges in achieving specific linkage patterns .

4-Nitrophenyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside

  • Structure : A trisaccharide derivative with α-1,3 and α-1,6 linkages and a 4-nitrophenyl aglycone.
  • Molecular Formula: C₂₄H₃₅NO₁₈ (MW: 625.53 g/mol) .
  • Functional Role: Acts as a substrate for α-mannosidase enzymes, aiding in the study of lysosomal storage disorders. The 4-nitrophenyl group enhances chromogenic detection in enzymatic assays .

Derivatives with Aromatic or Acyl Modifications

4-Aminophenyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside

  • Structure: Features an α-1,3 linkage and a 4-aminophenyl group.
  • Molecular Formula: C₃₀H₄₅NO₂₃ (MW: 787.67 g/mol) .
  • Applications: Used in glycosylation disorder research due to its inhibitory effects on glycoprotein biosynthesis.

Methyl 2,3,4-Tri-O-acyl-α-D-mannopyranosides

  • Structure: Acylated derivatives (e.g., octanoyl, nonanoyl) at positions 2, 3, and 4, with a p-toluoyl group at position 5.
  • Key Differences : Hydrophobic acyl chains increase lipid solubility, enabling antimicrobial activity against pathogens like Staphylococcus aureus. The target disaccharide lacks these modifications, limiting its membrane penetration efficiency .

Oligosaccharides with Mixed Glycosidic Linkages

Pentasaccharide 8 (1→2-Linked α-D-Mannopyranosyl Chains)

  • Structure: A pentasaccharide with consecutive α-1,2 linkages: α-D-glucopyranosyl-(1→2)-α-D-mannopyranosyl-(1→2)-α-D-mannopyranosyl-(1→2)-α-D-mannopyranoside .
  • Synthesis : Prepared via hydrazine hydrate-mediated deprotection, emphasizing the role of orthogonal protecting groups in oligosaccharide assembly .
  • Functional Contrast: Linear α-1,2 linkages are prevalent in yeast mannans, whereas α-1,3 linkages are associated with immunogenic epitopes in bacterial polysaccharides .

Research Findings and Implications

  • Enzymatic Specificity: α-1,3-linked mannopyranoses are resistant to hydrolysis by most α-mannosidases, making them valuable for probing enzyme specificity .
  • Immunogenicity: Linear α-1,3 linkages are implicated in pathogen-associated molecular patterns (PAMPs), triggering innate immune responses .
  • Synthetic Challenges : Regioselective synthesis of α-1,3 linkages requires precise protecting group strategies, as seen in the use of hydrazine hydrate for deprotection .

Preparation Methods

Helferich Glycosylation with Mercuric Cyanide

The Helferich method remains a cornerstone for synthesizing α-(1→3)-linked mannopyranose derivatives. In a seminal study, 4-O-α-D-mannopyranosyl-L-rhamnopyranose was synthesized by condensing 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide with methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside using mercuric cyanide (Hg(CN)₂) in acetonitrile. Key steps included:

  • Protection : The acceptor’s 2- and 3-hydroxyl groups were blocked with an isopropylidene group to direct glycosylation to the 4-position. For α-(1→3) mannopyranose, analogous protection of the 2-, 4-, and 6-hydroxyls would enable selective 3-O-glycosylation.

  • Reaction Conditions : The glycosyl donor (per-benzoylated mannopyranosyl bromide) and acceptor reacted at room temperature for 3 hours, yielding a 55% disaccharide product after deprotection.

  • Anomeric Control : The use of Hg(CN)₂ promoted α-stereoselectivity, critical for mimicking natural glycans.

Koenigs-Knorr Method with Silver Salts

The Koenigs-Knorr approach, employing silver triflate (AgOTf) or silver carbonate (Ag₂CO₃) as promoters, has been adapted for α-(1→3) linkages. For example:

  • Donor Activation : 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide was activated with AgOTf in dichloromethane.

  • Acceptor Design : Methyl α-D-mannopyranoside derivatives with protected 2-, 4-, and 6-hydroxyls (e.g., benzyl or acetyl groups) facilitated 3-O-glycosylation.

  • Yield Optimization : Yields ranged from 40–60%, with side products arising from competing glycosylation at unprotected hydroxyls.

Modern Catalytic Strategies

Catalytic Glycosylation with Transition Metals

Recent advances leverage transition metal catalysts to improve efficiency:

  • Gold(I)-Catalyzed Reactions : Au(I) complexes (e.g., Ph₃PAuNTf₂) enable in situ activation of thioglycoside donors. For α-(1→3) linkages, 5-thio-D-mannose donors reacted with 3-amino-3-deoxy-α-D-mannopyranoside acceptors under acidic conditions, achieving 65–70% yields.

  • Mercuric Chloride (HgCl₂) : Superior to acetic acid in S/N acetal formations, HgCl₂ catalyzed condensations of 5-thio-D-mannose with amino-mannoside acceptors, yielding heptaacetylated disaccharides.

Table 1: Comparative Analysis of Catalysts in Glycosylation

CatalystDonorAcceptorYield (%)α/β RatioSource
Hg(CN)₂Per-benzoylated BrMethyl rhamnoside55α-only
AgOTfPer-acetylated BrProtected mannoside604:1 α:β
HgCl₂5-Thio-mannose3-Amino-mannoside703:1 α:β

Enzymatic and Microbial Approaches

Mannanase-Mediated Hydrolysis

While enzymatic methods for α-(1→3) linkages are less common, mannanases from Penicillium purpurogenum hydrolyze β-(1→4)-linked mannans to produce β-mannobiose. Adapting this for α-(1→3) synthesis would require engineered enzymes with altered specificity.

Glycosynthase Mutants

Glycosynthases (mutant glycosidases lacking hydrolytic activity) offer promise. For instance:

  • Escherichia coli -expressed mannosidases with nucleophilic mutations (e.g., Glu → Ala) could ligate α-mannosyl fluorides to 3-OH acceptors.

  • Challenges include low thermostability and narrow substrate scope, necessitating further enzyme engineering.

Protection-Deprotection Strategies

Benzylidene Acetals

The 4,6-O-benzylidene protecting group directs glycosylation to the 3-position by blocking hydroxyls at C4 and C6. Post-glycosylation, acid hydrolysis (e.g., 80% acetic acid) removes the acetal without cleaving the glycosidic bond.

Temporary Silyl Ethers

tert-Butyldimethylsilyl (TBDMS) groups at C2 and C4 enable regioselective 3-O-glycosylation. Subsequent fluoride-mediated desilylation (e.g., TBAF) restores free hydroxyls.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : α-(1→3) linkages exhibit anomeric proton doublets at δ 5.2–5.4 ppm (J₁,₂ ≈ 1.5–2.0 Hz).

  • ¹³C NMR : The glycosidic carbon (C3) resonates at δ 78–80 ppm, distinct from β-linkages (δ 72–74 ppm).

Mass Spectrometry

High-resolution ESI-MS confirms molecular ions (e.g., m/z 342.30 for C₁₂H₂₂O₁₁). Permethylated derivatives enhance sensitivity, with diagnostic fragments at m/z 454.24 .

Q & A

Q. What are the established synthetic methods for producing α-1,3-linked mannopyranosyl-mannopyranose disaccharides?

The Koenigs-Knorr reaction is a cornerstone method for synthesizing α-linked mannopyranosyl disaccharides. Using 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide as a glycosyl donor, the reaction proceeds with silver oxide as an acid scavenger and a protected mannopyranoside acceptor (e.g., 3-O-benzyl derivatives). Retention of α-configuration is ensured by neighboring group participation from the acetyl group at position 2 . Modern adaptations employ regioselective protecting groups (e.g., benzoyl or benzyl groups) to minimize orthoester byproducts, achieving yields >60% under optimized conditions .

Q. How can the purity and structure of synthetic mannopyranosyl-1-3-mannopyranose be validated?

Methodological validation involves:

  • High-Resolution Mass Spectrometry (HRMS) : Confirming molecular weights (e.g., [M + Na]<sup>+</sup> peaks with <5 ppm error) .
  • NMR Spectroscopy : Assigning anomeric proton signals (δ ~5.0–5.5 ppm for α-linkages) and <sup>13</sup>C couplings to verify glycosidic bond orientation .
  • Chromatography : Reverse-phase HPLC or TLC with appropriate solvent systems (e.g., EtOAc/hexane gradients) to assess purity .

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies during α-1,3-mannopyranose linkage synthesis?

Stereochemical deviations often arise from competing β-anomer formation due to insufficient neighboring group participation. Mitigation approaches include:

  • Using 2-O-acyl protecting groups (e.g., acetyl) to stabilize intermediate oxocarbenium ions .
  • Introducing bidentate bases (e.g., DIPEA) to suppress orthoester formation, improving α-selectivity to >90% .
  • Employing 2,3-cyclic carbonate derivatives to block unwanted participation, enabling β-manno linkages when required .

Q. How can conflicting NMR data for mannopyranosyl-1,3-mannopyranose be resolved?

Discrepancies in coupling constants (e.g., <sup>3</sup>JH1,H2) or chemical shifts may arise from solvent polarity or conformational flexibility. Solutions include:

  • Solvent Standardization : Use deuterated D2O or DMSO-d6 for consistent hydrogen bonding effects .
  • Dynamic NMR Analysis : Variable-temperature experiments to identify rotameric equilibria affecting peak splitting .
  • Comparative Modeling : Cross-referencing with crystallographic data or DFT-calculated coupling constants .

Q. What advanced techniques enable structural elucidation of complex mannopyranose oligomers?

For branched or phosphorylated derivatives (e.g., phospho-glycopeptides):

  • MALDI-TOF MS : Detects labile modifications (e.g., phosphate groups) with minimal fragmentation .
  • Isotopic Labeling : <sup>13</sup>C-enriched mannose residues clarify glycosidic linkage patterns via <sup>13</sup>C-<sup>1</sup>H coupling constants .
  • Enzymatic Digestion : α-Mannosidase assays validate linkage specificity by monitoring hydrolytic cleavage kinetics .

Data Analysis and Interpretation

Q. How should researchers address contradictions between synthetic yields reported in literature?

Discrepancies often stem from differences in protecting group strategies or catalytic systems. Critical steps include:

  • Replicating Baseline Conditions : Standardize solvents (e.g., anhydrous THF), temperature (-60°C for Na/NH3 reductions), and catalyst loadings (e.g., Pd(OH)2 for deprotection) .
  • Orthogonal Validation : Compare yields across multiple synthetic routes (e.g., Koenigs-Knorr vs. trichloroacetimidate methods) .

Methodological Best Practices

Q. What precautions are essential for handling labile mannopyranosyl intermediates?

  • Moisture Control : Use Schlenk lines or gloveboxes for hygroscopic glycosyl donors (e.g., mannopyranosyl bromides) .
  • Low-Temperature Quenching : Terminate reactions with ice-cold H2O to prevent β-elimination .

Tables

Analytical Technique Key Parameters Typical Data
HRMSMass error <5 ppm[M + Na]<sup>+</sup> = 541.1731
<sup>1</sup>H NMRδ 5.2–5.4 ppm (anomeric H)<sup>3</sup>JH1,H2 = 1.5 Hz (α-linkage)
HPLCRetention time = 12.3 min (C18 column)Purity >95%

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